molecular formula C14H8ClFO4 B6406061 2-(3-Carboxy-5-fluorophenyl)-6-chlorobenzoic acid CAS No. 1261937-85-2

2-(3-Carboxy-5-fluorophenyl)-6-chlorobenzoic acid

Cat. No.: B6406061
CAS No.: 1261937-85-2
M. Wt: 294.66 g/mol
InChI Key: JZVBFADNWDWDLL-UHFFFAOYSA-N
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Description

2-(3-Carboxy-5-fluorophenyl)-6-chlorobenzoic acid is a chemical compound with significant importance in various scientific fields. It is characterized by the presence of a carboxylic acid group, a fluorine atom, and a chlorine atom attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Carboxy-5-fluorophenyl)-6-chlorobenzoic acid typically involves multi-step organic reactionsThe carboxylic acid group is then introduced via oxidation reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(3-Carboxy-5-fluorophenyl)-6-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Carboxy-5-fluorophenyl)-6-chlorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds, while the fluorine and chlorine atoms may participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

  • 2-(3-Carboxy-5-fluorophenyl)phenol
  • 2-(3-Carboxy-5-fluorophenyl)-5-methoxybenzoic acid
  • 2-(3-Carboxy-5-fluorophenyl)nicotinic acid

Comparison: Compared to these similar compounds, 2-(3-Carboxy-5-fluorophenyl)-6-chlorobenzoic acid is unique due to the presence of both fluorine and chlorine atoms, which can significantly influence its chemical reactivity and biological interactions. The combination of these functional groups provides distinct properties that make it valuable for specific research applications .

Properties

IUPAC Name

2-(3-carboxy-5-fluorophenyl)-6-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO4/c15-11-3-1-2-10(12(11)14(19)20)7-4-8(13(17)18)6-9(16)5-7/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVBFADNWDWDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690912
Record name 3-Chloro-5'-fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-85-2
Record name 3-Chloro-5'-fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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